molecular formula C11H12O B1586923 1-Ethynyl-4-propoxybenzene CAS No. 39604-97-2

1-Ethynyl-4-propoxybenzene

Cat. No.: B1586923
CAS No.: 39604-97-2
M. Wt: 160.21 g/mol
InChI Key: NMKZRVMAECEGMV-UHFFFAOYSA-N
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Description

1-Ethynyl-4-propoxybenzene is an organic compound with the chemical formula C₁₁H₁₂O. It is a yellowish liquid with a sweet odor and is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-propoxybenzene can be synthesized through the reaction of 4-propoxybenzaldehyde with ethynylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere at low temperatures to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-propoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst are commonly used.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1-Ethynyl-4-propoxybenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the ethynyl group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. This can lead to the formation of various substituted products depending on the reaction conditions .

Comparison with Similar Compounds

  • 1-Ethynyl-4-methoxybenzene
  • 1-Ethynyl-4-ethoxybenzene
  • 1-Ethynyl-4-butoxybenzene

Comparison: 1-Ethynyl-4-propoxybenzene is unique due to its specific propoxy group, which imparts distinct physical and chemical properties compared to its analogs.

Properties

IUPAC Name

1-ethynyl-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h2,5-8H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKZRVMAECEGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379397
Record name 1-ethynyl-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39604-97-2
Record name 1-ethynyl-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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